1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea
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Overview
Description
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorobenzyl group, an oxadiazole ring, and a p-tolyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the oxadiazole intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the oxadiazole-fluorobenzyl intermediate with p-tolyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H15FN4O2 |
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Molecular Weight |
326.32 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C17H15FN4O2/c1-11-2-8-14(9-3-11)19-16(23)20-17-22-21-15(24-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
InChI Key |
NFYUIMAFTLJLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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